molecular formula C11H10N4O2 B1480198 2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole CAS No. 2098091-79-1

2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole

Cat. No.: B1480198
CAS No.: 2098091-79-1
M. Wt: 230.22 g/mol
InChI Key: JZLUVNRALUQRHR-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an azidomethyl group at the second position and a 2-methoxyphenyl group at the fifth position of the oxazole ring. The azide group is known for its high reactivity, making this compound useful in various chemical reactions and applications.

Future Directions

The future directions for research on “2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole” and similar compounds would likely involve further exploration of their synthesis, properties, and potential applications. Oxazoles are of considerable interest in various fields such as medicinal chemistry and material science , and continued research could lead to new discoveries and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with formamide to form 2-phenyl-oxazole.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the oxazole compound with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azide group in 2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the azide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: Formation of substituted oxazoles.

    Cycloaddition: Formation of triazoles.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.

    Biology: Employed in bioconjugation techniques, where the azide group reacts with alkynes to label biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its reactive azide group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science. The compound can also participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but lacks the methoxy group.

    2-(Azidomethyl)-5-(2-hydroxyphenyl)oxazole: Similar structure but has a hydroxy group instead of a methoxy group.

    2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole: Similar structure but the methoxy group is at the para position.

Uniqueness

2-(Azidomethyl)-5-(2-methoxyphenyl)oxazole is unique due to the presence of both the azidomethyl and 2-methoxyphenyl groups. The azidomethyl group provides high reactivity, making it useful in various chemical reactions, while the 2-methoxyphenyl group can influence the compound’s electronic properties and reactivity. This combination of functional groups makes it a versatile compound in organic synthesis and various scientific applications.

Properties

IUPAC Name

2-(azidomethyl)-5-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-16-9-5-3-2-4-8(9)10-6-13-11(17-10)7-14-15-12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLUVNRALUQRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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